4-chloro-6-(methylsulfanyl)quinazoline
Description
Historical Context and Evolution of Quinazoline (B50416) Synthesis
The journey of quinazoline chemistry began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. bldpharm.com However, the parent quinazoline molecule was not prepared until 1895 by August Bischler and Lang, who achieved this through the decarboxylation of a 2-carboxy derivative. sigmaaldrich.combldpharm.com A more practical synthesis was later developed by Siegmund Gabriel in 1903. sigmaaldrich.combldpharm.com
Early synthetic methods often required harsh reaction conditions and offered limited yields. chemicalbook.com Over the decades, significant advancements have been made in the synthesis of quinazolines and their derivatives. Modern synthetic strategies include microwave-assisted synthesis, metal-catalyzed cross-coupling reactions, and multi-component reactions, which offer improved efficiency, milder conditions, and greater molecular diversity. nih.govtcichemicals.comnih.gov These innovations have made the quinazoline scaffold more accessible for a wide range of research and development activities.
Significance of the Quinazoline Scaffold in Contemporary Chemical Research
The quinazoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide variety of biological targets. nih.govgoogle.com This has led to the development of numerous quinazoline-containing compounds with a broad spectrum of pharmacological activities.
The therapeutic potential of quinazoline derivatives is extensive, with documented activities including:
Anticancer: A significant number of quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, have been developed as potent anticancer agents, often targeting tyrosine kinases. sigmaaldrich.comchemicalbook.comnih.gov
Antimicrobial: Quinazoline derivatives have shown efficacy against various bacterial and fungal strains. cymitquimica.comnih.gov
Anti-inflammatory: Certain quinazolines exhibit potent anti-inflammatory properties. cymitquimica.comprepchem.com
Antiviral: The scaffold has been explored for the development of antiviral agents. cymitquimica.com
Other Activities: The list of biological activities extends to anticonvulsant, antihypertensive, and antimalarial properties, among others. nih.govprepchem.comnih.govsimsonpharma.com
The continued exploration of the quinazoline scaffold in drug discovery underscores its enduring importance in the search for new and effective therapeutic agents. sigmaaldrich.com
Structural Features and Nomenclature of 4-Chloro-6-(methylsulfanyl)quinazoline within the Quinazoline Class
This compound is a specific derivative of the parent quinazoline structure. Its systematic name clearly defines its chemical architecture. The quinazoline core is substituted at two key positions:
4-Chloro: A chlorine atom is attached to the 4th position of the quinazoline ring. This substituent is a common feature in many bioactive quinazolines, often serving as a reactive handle for further chemical modifications.
6-(methylsulfanyl): A methylsulfanyl group (also known as a methylthio group, -SCH₃) is attached to the 6th position of the benzene (B151609) ring portion of the scaffold.
The presence and position of these substituents are crucial in determining the compound's physicochemical properties and its potential biological activity.
| Property | Value | Source |
| CAS Number | 155960-93-3 | sigmaaldrich.comcymitquimica.combldpharm.com |
| Molecular Formula | C₉H₇ClN₂S | cymitquimica.combldpharm.com |
| Molecular Weight | 210.68 g/mol | cymitquimica.combldpharm.com |
Overview of Research Trajectories for this compound and Relevant Analogs
While extensive research exists for the broader class of quinazoline derivatives, specific academic investigations and detailed research trajectories for This compound appear to be limited in the public domain. Its primary availability seems to be as a chemical intermediate from various commercial suppliers. sigmaaldrich.comcymitquimica.combldpharm.com
However, research on analogous 4,6-disubstituted quinazolines provides valuable insights into the potential research directions for this compound. For instance, studies on 4-chloro-6-halo (bromo or iodo) quinazolines have demonstrated their utility as key intermediates in the synthesis of novel 4-anilinoquinazolines with potential anticancer activities. nih.gov The 4-chloro group in these analogs serves as a crucial leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various amine-containing moieties.
Furthermore, the synthesis of 4,6-disubstituted quinazoline derivatives has been a focus of research for developing new anti-inflammatory and anticancer agents. prepchem.com Research on compounds like 4-chloro-6-methylquinazoline (B1584192) and 4-chloro-6-iodoquinazoline (B131391) highlights the interest in exploring the impact of different substituents at the 6-position on the biological activity of the quinazoline scaffold. sigmaaldrich.comnih.gov
Given these trajectories for similar compounds, it is plausible that This compound could be investigated as a building block for the synthesis of new bioactive molecules, particularly in the areas of oncology and inflammation. The methylsulfanyl group at the 6-position could influence the compound's lipophilicity, metabolic stability, and interaction with biological targets compared to its halogenated or methylated counterparts.
Scope and Objectives of Focused Academic Investigations on this compound
Based on the established importance of the quinazoline scaffold and the reactivity of the 4-chloro substituent, focused academic investigations on This compound would likely encompass the following objectives:
Development of Optimized Synthetic Routes: While the compound is commercially available, academic research could focus on developing more efficient, cost-effective, and environmentally friendly synthetic methods for its preparation.
Exploration as a Scaffold for New Derivatives: A primary objective would be to utilize the 4-chloro group as a reactive site for the synthesis of a library of new derivatives. This would involve reacting it with various nucleophiles, such as amines, alcohols, and thiols, to generate novel compounds with diverse substitution patterns.
Investigation of Biological Activity: The newly synthesized derivatives would be screened for a range of biological activities, guided by the known pharmacological profile of the quinazoline class. This could include assays for anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties.
Structure-Activity Relationship (SAR) Studies: A key goal would be to establish a clear understanding of how the structural modifications, particularly the nature of the substituent at the 4-position and the presence of the 6-methylsulfanyl group, influence the biological activity. This would provide valuable information for the rational design of more potent and selective compounds.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methylsulfanylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-13-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMNIOBPSAXMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295799 | |
| Record name | 4-Chloro-6-(methylthio)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155960-93-3 | |
| Record name | 4-Chloro-6-(methylthio)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155960-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(methylthio)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 6 Methylsulfanyl Quinazoline and Its Core Structures
Precursor Synthesis Strategies
The foundation of quinazoline (B50416) synthesis lies in the availability of appropriately substituted benzene-ring precursors, primarily derivatives of anthranilic acid.
The journey towards 4-chloro-6-(methylsulfanyl)quinazoline logically begins with a precursor bearing the methylsulfanyl group, such as 2-amino-5-(methylthio)benzoic acid. While direct synthesis for this specific precursor is not widely documented, analogous methods for similar structures are well-established. For instance, the synthesis of 2-amino-5-methoxybenzoic acid is commonly achieved by the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid using palladium on carbon (Pd/C). A similar nitration-reduction sequence could be applied to a benzoic acid derivative already containing the methylthio group.
Another relevant strategy involves the direct functionalization of an aminobenzoate. A documented procedure for creating an adjacent methylthio group involves reacting ethyl 4-aminobenzoate (B8803810) with tert-butyl hypochlorite (B82951) and dimethyl sulfide, followed by treatment with triethylamine (B128534) to yield ethyl 4-amino-3-(methylthiomethyl)benzoate. orgsyn.org A more direct route would involve the synthesis of p-(methylthio)benzoic acid, which can be prepared and subsequently nitrated and reduced to form the desired 2-amino-5-(methylthio)benzoic acid precursor. prepchem.com
Alternatively, precursors can be halogenated first. For example, 2-amino-3-methyl-5-chlorobenzoic acid is prepared via a multi-step sequence starting with the nitration of m-toluic acid, followed by hydrogenation to 2-amino-3-methylbenzoic acid, and a final chlorination step. google.com Similarly, 2-amino-5-bromobenzamide (B60110) can be synthesized by treating anthranilamide with N-bromosuccinimide (NBS). nih.gov These halogenated anthranilic acid derivatives serve as versatile starting materials for producing halogenated quinazolinones.
Once a substituted anthranilic acid is obtained, it can be cyclized to form a quinazolinone intermediate. A common method involves heating the anthranilic acid with formamide (B127407). For instance, 6-nitro-3(H)-quinazolin-4-one is formed through the nitration of 3(H)-quinazolin-4-one, which itself is produced by condensing anthranilic acid and formamide. researchgate.net This 6-nitro intermediate is particularly useful, as the nitro group can be reduced to an amine, which can then be further functionalized.
The synthesis of 6-halo-quinazolin-4-ones follows a direct path from the corresponding 5-halo-anthranilic acids. For example, 2-amino-5-bromobenzamide can be cyclized with benzoyl chloride and then treated with hydrazine (B178648) to form the quinazolinone ring system. nih.gov This establishes the halogen at the 6-position, which can be a precursor for introducing the methylsulfanyl group via cross-coupling reactions or nucleophilic substitution.
A summary of representative precursor reactions is provided in the table below.
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 5-Methoxy-2-nitrobenzoic acid | H₂, Pd/C, THF | 2-Amino-5-methoxybenzoic acid | 98% | |
| Anthranilamide | N-Bromosuccinimide, CH₃CN | 2-Amino-5-bromobenzamide | 78% | nih.gov |
| 3(H)-Quinazolin-4-one | Nitrating mixture | 6-Nitro-3(H)-quinazolin-4-one | - | researchgate.net |
| 7-Fluoro-6-nitroquinazolin-4(3H)-one | p-Methoxybenzylthiol, K₂CO₃, DMF | 7-((4-Methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one | 98% | mdpi.com |
Direct Synthetic Routes to the 4-Chloroquinazoline (B184009) Core
With the quinazolinone ring system in place, the next critical steps involve introducing the chloro group at position 4 and installing the methylsulfanyl group at position 6, if not already present.
The conversion of a quinazolin-4(3H)-one (which exists in tautomeric equilibrium with 4-hydroxyquinazoline) to a 4-chloroquinazoline is a standard and crucial transformation in quinazoline chemistry. This reaction is typically achieved by heating the quinazolinone with a strong chlorinating agent. The most commonly used reagents for this purpose are phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). nih.govresearchgate.net
For example, 2,4-dioxoquinazolines are converted to 2,4-dichloroquinazolines by reacting them with a mixture of phosphorus oxychloride and N,N-dimethylaniline. This chlorination step activates the 4-position for subsequent nucleophilic substitution, which is a common strategy for introducing various functional groups.
The general reaction scheme is as follows: 6-Substituted-quinazolin-4(3H)-one + POCl₃ → 4-Chloro-6-substituted-quinazoline
This method is highly effective for a wide range of substrates, including those with existing halo- or nitro-substituents on the benzene (B151609) ring.
There are two primary strategies for introducing the methylsulfanyl group at the 6-position: building from a precursor that already contains the sulfur atom or introducing it onto a pre-formed quinazoline ring.
From a Pre-functionalized Precursor: The most straightforward route involves using 2-amino-5-(methylthio)benzoic acid as the starting material. Condensation with formamide or a similar one-carbon source would directly yield 6-(methylsulfanyl)quinazolin-4(3H)-one. Subsequent chlorination with POCl₃ as described above would furnish the final product, this compound.
Functionalization of the Quinazoline Core: An alternative involves introducing the sulfur group onto an existing quinazoline intermediate.
From a 6-Haloquinazoline: A 6-bromo or 6-iodo quinazolinone can undergo palladium-catalyzed cross-coupling reactions with sodium thiomethoxide to form the methylsulfanyl group.
From a 6-Aminoquinazoline: A 6-amino-quinazolin-4-one can be synthesized by the reduction of a 6-nitro-quinazolin-4-one using reagents like tin(II) chloride (SnCl₂) or iron in ammonium (B1175870) chloride. researchgate.netmdpi.com The resulting amino group can be converted to a diazonium salt, which can then be displaced by a sulfur nucleophile in a Sandmeyer-type reaction to form a thiol, followed by methylation.
Thionation and Methylation: A related strategy involves the thionation of a quinazolin-4-one to a quinazoline-4-thione using reagents like Lawesson's reagent. The resulting thione can then be S-methylated. Studies on quinazoline-4-thione show that methylation with methyl iodide in polar solvents like ethanol (B145695) or acetonitrile (B52724) selectively yields the S-methylated product, 4-(methylthio)quinazoline. zienjournals.comresearchgate.net This approach, however, functionalizes the 4-position, but similar principles could be explored for a 6-thio derivative.
A practical example of introducing a thioether onto the ring is the reaction of 7-fluoro-6-nitroquinazolin-4(3H)-one with p-methoxybenzylthiol, which proceeds via nucleophilic aromatic substitution (SNAr) to displace the fluorine atom. mdpi.com A similar SNAr reaction could potentially displace a suitable leaving group (like a halogen) at the 6-position of a 4-chloroquinazoline with sodium thiomethoxide.
A summary of key transformation reactions is provided below.
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 6-Halo-2-phenyl-quinazolin-4(3H)-one | POCl₃ | 4-Chloro-6-halo-2-phenylquinazoline | - | nih.gov |
| 6-Nitro-3(H)-quinazolin-4-one | SnCl₂·2H₂O | 6-Amino-3(H)-quinazolin-4-one | - | researchgate.net |
| Quinazolin-4-thione | Methyl iodide, Ethanol | 4-Methylthioquinazoline | - | researchgate.net |
Advanced Synthetic Techniques Applicable to this compound
Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of functionalized quinazolines to improve efficiency, yield, and environmental friendliness.
Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to accelerate many of the key reactions in quinazoline synthesis. It can significantly reduce reaction times for the condensation of anthranilic acid derivatives and for nucleophilic substitution reactions on the 4-chloroquinazoline core, often leading to higher yields and cleaner products. nih.govnih.gov
Metal-Catalyzed Reactions: Transition metal catalysis, particularly with palladium, copper, and iron, is instrumental. Suzuki and Heck coupling reactions are used to functionalize halogenated quinazolines. researchgate.net Copper-catalyzed cascade reactions have been developed for the one-pot synthesis of 2,4-diaryl quinazolines from diaryliodonium salts and nitriles.
Ultrasound-Promoted Synthesis: Sonication is another energy source used to promote reactions. An ultrasound-assisted, four-step synthesis of novel quinazoline derivatives has been reported, demonstrating its utility in steps like reduction and cyclization. nih.gov
Phase-Transfer Catalysis (PTC): PTC is effective for reactions involving immiscible reactants. It has been used in a multi-step synthesis of 6-bromo-4-alkylthioquinazoline compounds starting from anthranilic acid, facilitating steps like bromination and thioether substitution. nih.gov
These advanced methods provide powerful tools for the efficient and modular construction of complex molecules like this compound, enabling rapid access to diverse derivatives.
Metal-Catalyzed Coupling Reactions (e.g., Palladium and Copper catalysis)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 4-chloroquinazoline derivatives, palladium and copper catalysts are paramount for functionalization.
The Sonogashira coupling is a highly effective method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org For a substrate like this compound, the Sonogashira reaction provides a direct route to 4-alkynylquinazoline derivatives.
The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the alkyne partner. libretexts.org Research on the 4-chloro-2-trichloromethylquinazoline series has shown that Sonogashira cross-coupling is a viable method for introducing alkynyl moieties at the C4 position, despite potential side reactions like dimerization. scilit.com The general applicability of this reaction makes it a staple in synthetic organic chemistry for creating complex molecules from simple precursors. wikipedia.org
Table 1: Representative Conditions for Sonogashira Coupling of 4-Chloroquinazolines
| Catalyst System | Base | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) or Diisopropylamine (DIPA) | THF or DMF | Room Temp. to 50°C | Classic conditions, widely applicable. | scilit.com |
| Pd(OAc)₂ / Ligand (e.g., XPhos) | K₂CO₃ or Cs₂CO₃ | Dioxane or Toluene | 80-110°C | Often used for less reactive chlorides. | researchgate.net |
| Copper-Free Systems (e.g., Pd-NHC complexes) | Piperidine or other organic bases | Various | Room Temp. to 80°C | Avoids homocoupling of the alkyne (Glaser coupling). | libretexts.org |
The Suzuki-Miyaura coupling is one of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the formation of C–C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide. nih.gov This reaction is instrumental in synthesizing 4-aryl/heteroarylquinazolines from 4-chloroquinazoline precursors. The C4 position of the quinazoline ring is activated towards this coupling due to the electron-withdrawing effect of the ring nitrogens. researchgate.net
The reaction tolerates a broad array of functional groups and often proceeds in high yields. nih.gov Studies have demonstrated the successful Suzuki-Miyaura coupling of 4-chloroquinazolines with various arylboronic acids using palladium catalysts like Pd(OAc)₂ or Pd(dppf)Cl₂ in the presence of a base such as K₂CO₃ or Na₂CO₃. nih.govnih.gov This method provides a direct and efficient pathway to biaryl and heteroaryl-aryl structures that are common motifs in pharmacologically active compounds.
Table 2: Optimized Conditions for Suzuki-Miyaura Coupling of 4-Chloroquinazolines
| Palladium Catalyst | Boron Reagent | Base | Solvent System | Typical Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Arylboronic Acid | K₂CO₃ | DMF | 50-65% | nih.gov |
| PdCl₂(PPh₃)₂ | Arylboronic Acid | K₂CO₃ | Dioxane/Water | Good | nih.gov |
| Pd(PPh₃)₄ | Arylboronic Acid | Na₂CO₃ | Toluene/Ethanol/Water | High | researchgate.net |
The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming carbon-heteroatom bonds, particularly C–N, C–O, and C–S bonds. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol, and it is particularly useful for the amination of 4-chloroquinazolines. wikipedia.org While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric copper, modern protocols often use catalytic amounts of soluble copper salts with ligands, allowing for milder conditions. wikipedia.orgwikipedia.orgnih.gov
The Goldberg reaction, a specific variant of the Ullmann condensation for C–N bond formation, is an alternative to the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org These copper-catalyzed methods have been successfully applied to the N-arylation of 4-chloroquinazolines with various anilines, providing a robust route to 4-anilinoquinazoline (B1210976) derivatives, which are a class of potent kinase inhibitors. nih.gov The reaction mechanism is thought to involve a copper(I) species that undergoes oxidative addition to the aryl halide. organic-chemistry.orgmdpi.com
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.gov The application of microwave irradiation is particularly effective for the synthesis and functionalization of heterocyclic compounds like quinazolines.
For instance, the N-arylation of 4-chloroquinazolines with various anilines can be achieved rapidly and efficiently under microwave-mediated conditions. nih.gov Reactions that might take several hours under conventional reflux can often be completed in minutes, significantly improving throughput. nih.gov This protocol is compatible with a range of substituted anilines and provides good to excellent yields of the desired 4-anilinoquinazolines, making it a sustainable and efficient alternative to traditional methods. nih.gov
One-Pot and Multicomponent Reaction Approaches
One-pot and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for synthesizing complex molecules from simple starting materials in a single operation, avoiding the need for isolating intermediates. nih.gov These methods are increasingly applied to the synthesis of the quinazoline core structure.
Various MCRs have been developed that combine readily available starting materials, such as 2-aminobenzonitriles, aldehydes, and arylboronic acids, under palladium catalysis to construct diverse quinazoline scaffolds in good yields. organic-chemistry.org Another approach involves the transition-metal-free reaction of N-phenyl-benzimidamides with a one-carbon source like polyoxymethylene, catalyzed by a Lewis acid. nih.gov These strategies offer significant advantages, including operational simplicity, reduced waste, and the ability to rapidly generate libraries of structurally diverse quinazolines.
Flow Chemistry Applications in Quinazoline Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. researchgate.netrsc.org This technology is increasingly being adopted for the synthesis of heterocyclic compounds.
While extensively demonstrated for related heterocycles like quinolines rsc.orgresearchgate.net, the application of flow chemistry to quinazoline synthesis is a growing area. A notable example is the use of continuous flow techniques in the synthesis of acylated and alkylated quinazoline derivatives from the reaction of epoxides with 2-aminobenzamide, which resulted in faster reaction times and higher yields compared to batch methods. organic-chemistry.org The ability to safely handle hazardous reagents and intermediates, coupled with the potential for straightforward scale-up, positions flow chemistry as a promising green technology for the future production of quinazoline-based compounds. researchgate.net
Green Chemistry Principles and Sustainable Synthetic Approaches
The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for quinazoline derivatives. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. While specific green synthesis protocols for this compound are not extensively documented, general principles and methods developed for the broader quinazoline class can be readily adapted.
Several green strategies are applicable to the synthesis of the quinazoline core:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and, in some cases, reduce the need for traditional solvents, leading to more energy-efficient processes. nih.gov
Metal-Free Catalysis: The development of metal-free synthetic routes, such as those using iodine or organocatalysts, avoids the use of potentially toxic and expensive heavy metals. rsc.org
Use of Greener Oxidants and Solvents: Replacing hazardous reagents with more environmentally benign alternatives is a key principle of green chemistry. For example, hydrogen peroxide (H₂O₂) can be used as a green oxidant in some quinazolinone syntheses. acs.org Furthermore, exploring the use of water as a solvent can dramatically improve the environmental profile of the synthesis. nih.gov
Recyclable Catalysts: The use of solid-supported catalysts, such as polymer-supported sulfonic acid, allows for easy separation and recycling of the catalyst, reducing waste and cost. nih.gov
The table below summarizes some of these green chemistry approaches and their potential application to the synthesis of the this compound precursor.
| Green Chemistry Approach | Potential Application in Synthesis | Benefits |
| Microwave-Assisted Synthesis | Cyclization of 2-amino-5-(methylsulfanyl)benzoic acid | Reduced reaction time, energy efficiency. nih.gov |
| Metal-Free Conditions | Alternative cyclization pathways | Avoidance of heavy metal waste. rsc.org |
| Green Oxidants (e.g., H₂O₂) | In alternative one-pot syntheses of the quinazolinone | Environmentally benign byproducts (water). acs.org |
| Water as a Solvent | Cyclization or subsequent reaction steps | Reduced use of volatile organic compounds (VOCs). nih.gov |
| Recyclable Catalysts | Catalyzing the quinazolinone formation | Reduced catalyst waste, cost-effectiveness. nih.gov |
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with the modern demands of chemical production.
Advanced Spectroscopic and Structural Elucidation of 4 Chloro 6 Methylsulfanyl Quinazoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-chloro-6-(methylsulfanyl)quinazoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.
Proton (¹H) NMR spectroscopy offers primary evidence for the structural backbone of a molecule by detecting the chemical shift and spin-spin coupling of hydrogen nuclei. In the case of this compound, the ¹H NMR spectrum provides distinct signals for the aromatic protons and the methylsulfanyl group.
The aromatic region of the spectrum is expected to show signals for the three protons on the benzene (B151609) ring portion of the quinazoline (B50416) system (H-5, H-7, and H-8) and one proton on the pyrimidine (B1678525) ring (H-2). The methylsulfanyl (S-CH₃) group will appear as a singlet in the aliphatic region, typically around δ 2.5 ppm. amazonaws.com The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro and methylsulfanyl substituents.
The expected splitting patterns and coupling constants (J) are critical for assigning the positions of the aromatic protons. For instance, H-8 would likely appear as a doublet, coupled to H-7. H-7 would be a doublet of doublets, coupled to both H-8 and H-5. H-5, being adjacent to the electron-withdrawing chloro group and the nitrogen atom, would also exhibit a distinct chemical shift. The proton at the C-2 position typically appears as a sharp singlet at a downfield chemical shift, often above δ 9.0 ppm, due to the influence of the two adjacent nitrogen atoms. amazonaws.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
Note: The following data are predicted values based on the analysis of structurally similar quinazoline derivatives. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~9.3 | Singlet (s) | - |
| H-5 | ~8.0 | Doublet (d) | J ≈ 2.0 Hz |
| H-7 | ~7.8 | Doublet of Doublets (dd) | J ≈ 8.8, 2.0 Hz |
| H-8 | ~7.9 | Doublet (d) | J ≈ 8.8 Hz |
| S-CH₃ | ~2.5 | Singlet (s) | - |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The spectrum can be divided into the aromatic region (typically δ 120-165 ppm) and the aliphatic region. The methyl carbon of the methylsulfanyl group is expected to appear in the aliphatic region at approximately δ 15-25 ppm. amazonaws.com The nine carbon atoms of the quinazoline ring system will resonate in the aromatic region. The chemical shifts of these carbons are influenced by the attached substituents and heteroatoms. For example, carbons directly bonded to nitrogen (C-2, C-4, C-8a) will be significantly deshielded and appear at lower fields. Specifically, C-4, being attached to both a nitrogen atom and a chlorine atom, is expected to be highly deshielded. researchgate.net
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound
Note: The following are predicted chemical shift ranges based on known data for substituted quinazolines. amazonaws.comresearchgate.net
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-4 | 159 - 164 |
| C-4a | 125 - 130 |
| C-5 | 125 - 130 |
| C-6 | 135 - 142 |
| C-7 | 128 - 135 |
| C-8 | 124 - 129 |
| C-8a | 148 - 152 |
| S-CH₃ | 15 - 25 |
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the complex ¹H and ¹³C NMR spectra of substituted quinazolines by revealing correlations between nuclei. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-7 with H-8 and H-5, confirming their adjacency on the aromatic ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.edu This is crucial for assigning the carbon signals. For example, the proton signal of the S-CH₃ group would show a cross-peak to its corresponding carbon signal in the HSQC spectrum. Similarly, the aromatic protons (H-2, H-5, H-7, H-8) would each correlate to their respective carbon atoms (C-2, C-5, C-7, C-8). sdsu.edu
Correlations from the S-CH₃ protons to the C-6 carbon, confirming the position of the methylsulfanyl group.
Correlations from H-5 to C-4, C-6, and C-8a.
Correlations from H-2 to C-4 and C-8a. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are coupled through bonds. nih.gov This can help to confirm regiochemistry and stereochemistry. For instance, a NOESY spectrum could show a correlation between the H-5 proton and the H-2 proton, providing information about the spatial arrangement of the quinazoline ring. researchgate.netnih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision (typically to four or more decimal places). scispace.com This allows for the calculation of the elemental formula, which is a definitive piece of evidence for the identity of a compound. For this compound (C₉H₇ClN₂S), the theoretical monoisotopic mass can be calculated with high accuracy. The presence of chlorine and sulfur atoms would also produce a characteristic isotopic pattern in the mass spectrum, further confirming the elemental composition.
Interactive Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₇ClN₂S |
| Calculated Monoisotopic Mass [M+H]⁺ | 211.0091 |
| Expected Isotopic Pattern | Presence of ³⁷Cl (approx. 32% abundance relative to ³⁵Cl) and ³⁴S (approx. 4.4% abundance relative to ³²S) isotopes. |
In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, charged pieces. The pattern of these fragment ions provides a "fingerprint" that can be used to confirm the structure. The fragmentation of quinazoline derivatives often involves characteristic losses of substituents and cleavages of the heterocyclic ring system. sapub.org
A plausible fragmentation pathway for this compound under electron ionization (EI) or collision-induced dissociation (CID) could involve the following steps:
Formation of the molecular ion [M]⁺˙.
Loss of a chlorine radical (•Cl) to form a stable cation.
Loss of a methyl radical (•CH₃) from the methylsulfanyl group.
Cleavage of the quinazoline ring, potentially through a retro-Diels-Alder type reaction or loss of small neutral molecules like HCN.
Analyzing these fragmentation patterns allows for the verification of the connectivity of the different parts of the molecule, providing an additional layer of structural confirmation. amazonaws.com
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
The analysis of this compound would reveal key vibrations associated with its distinct structural components: the quinazoline core, the chloro substituent, and the methylsulfanyl group.
Key Functional Groups and Expected IR Absorption Bands:
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene and pyrimidine rings of the quinazoline system are typically observed in the region of 3100-3000 cm⁻¹.
C=N and C=C Stretching: The quinazoline ring system contains both C=N (imine) and C=C (aromatic) bonds. These produce a series of characteristic sharp absorption bands in the fingerprint region, typically between 1650 cm⁻¹ and 1450 cm⁻¹.
C-S Stretch: The stretching vibration of the C-S bond in the methylsulfanyl group (S-CH₃) is expected to appear as a weak to medium band in the 800-600 cm⁻¹ range.
C-Cl Stretch: The vibration of the carbon-chlorine bond is highly dependent on its environment, but for an aryl chloride, it is typically found as a strong band in the 1100-800 cm⁻¹ region.
A summary of these expected vibrational frequencies is presented in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Quinazoline Ring (C=N, C=C) | Stretch | 1650 - 1450 |
| C-Cl | Stretch | 1100 - 800 |
| C-S (Thioether) | Stretch | 800 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Quinazoline derivatives, with their fused aromatic ring system, exhibit characteristic absorption bands in the UV-Vis range. researchgate.net
Studies on various quinazoline derivatives show that their UV-Vis absorption spectra typically consist of two main absorption bands. researchgate.net
π → π* Transitions: A high-energy absorption band, typically found in the shorter wavelength region of 240–300 nm, is attributed to π → π* transitions within the aromatic quinazoline ring system. researchgate.net
n → π* Transitions: A lower-energy band at a longer wavelength, often between 310–425 nm, is assigned to the n → π* transition. researchgate.net This transition involves the non-bonding electrons of the nitrogen heteroatoms.
The position and intensity of these bands are sensitive to the nature and position of substituents on the quinazoline ring. Research has shown that substituents at the 6th position of the quinazoline ring can significantly affect the absorption maximum. researchgate.net The methylsulfanyl (-SCH₃) group at position 6 and the chloro group at position 4 in the target molecule are expected to act as auxochromes, influencing the precise wavelengths and molar absorptivity of these electronic transitions. In related heterocyclic systems like 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline, spectroscopic analysis also attributes absorption spectra to π → π* transitions. nih.gov
Typical Electronic Transitions for Quinazoline Derivatives:
| Transition Type | Wavelength Range (nm) | Associated Orbitals |
| π → π | 240 - 300 | π-electrons of the aromatic system |
| n → π | 310 - 425 | Non-bonding electrons on Nitrogen |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. It provides precise data on bond lengths, bond angles, and intermolecular interactions.
While the crystal structure for this compound has not been specifically reported, the structure of the closely related compound 4-methylsulfanyl-2-phenylquinazoline provides significant insight into the expected solid-state conformation. nih.gov In this analog, the methylthioquinazoline group is nearly planar, and the crystal packing is stabilized by π–π stacking interactions between adjacent molecules. nih.gov The centroid–centroid distance between interacting quinazoline rings in the analog was found to be 3.7105 Å, indicative of significant intermolecular forces. nih.gov
Based on this related structure, one can predict that this compound would also feature a largely planar quinazoline ring system. The chlorine atom at position 4 and the methylsulfanyl group at position 6 would lie close to this plane. The analysis would definitively confirm the connectivity and provide key structural parameters.
Crystallographic Data for the Analog Compound 4-Methylsulfanyl-2-phenylquinazoline: nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1951 (3) |
| b (Å) | 7.3545 (2) |
| c (Å) | 16.5300 (5) |
| β (°) | 102.860 (3) |
| Volume (ų) | 1208.33 (6) |
| Intermolecular Interaction | π–π stacking |
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purification and purity assessment of synthetic compounds like this compound. These methods are crucial for separating the target compound from unreacted starting materials, by-products, and other impurities that may arise during synthesis.
Reverse-Phase HPLC (RP-HPLC) is the most common method employed for this purpose. In this technique, the compound is passed through a column containing a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of the sample is determined by integrating the area of the detected peaks in the chromatogram. For pharmaceutical ingredients and related key starting materials, regulatory guidelines often require that impurity levels be strictly controlled. nih.gov
A validated HPLC method ensures reliability, with several parameters being critical for system suitability. mdpi.com These include the resolution between peaks, the theoretical plates of the column (a measure of efficiency), and the peak tailing factor (a measure of peak symmetry). mdpi.com Commercial suppliers of this compound confirm the use of techniques like HPLC and LC-MS (Liquid Chromatography-Mass Spectrometry) to ensure the quality and purity of the product. bldpharm.com
Typical HPLC System Suitability Parameters: mdpi.com
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 1.5 | Ensures separation between analyte and impurity peaks. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation. |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry, ensuring accurate integration. |
| Relative Standard Deviation (RSD%) | ≤ 2.0% | Assesses the precision and repeatability of the method. |
Chemical Reactivity and Mechanistic Transformations of 4 Chloro 6 Methylsulfanyl Quinazoline
Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
The most prominent reaction pathway for 4-chloro-6-(methylsulfanyl)quinazoline involves the nucleophilic aromatic substitution (SNAr) at the C-4 position. The chlorine atom at this position is significantly activated towards displacement due to the electron-withdrawing effect of the adjacent pyrimidine (B1678525) nitrogen atom. This activation renders the C-4 carbon highly electrophilic and prone to attack by a wide array of nucleophiles. Research on analogous 4-chloroquinazoline (B184009) systems consistently demonstrates that substitution occurs regioselectively at this position. nih.govnih.gov
The displacement of the C-4 chloro group by nitrogen-based nucleophiles is a robust and extensively documented transformation for the quinazoline (B50416) core, providing a primary route to a vast library of 4-aminoquinazoline derivatives. nih.govnih.govnih.gov This reaction class is fundamental in the synthesis of biologically active molecules. nih.govnih.govnih.gov
Primary and Secondary Aliphatic Amines: These amines are typically strong nucleophiles and react readily with 4-chloroquinazolines, often under mild conditions, to furnish the corresponding 4-(alkylamino)- or 4-(dialkylamino)quinazolines in good to excellent yields. nih.gov
Anilines: While generally less nucleophilic than aliphatic amines, anilines effectively displace the C-4 chlorine, a reaction often employed in the synthesis of kinase inhibitors. nih.govnih.gov These reactions may require slightly more forcing conditions, such as elevated temperatures or the use of microwave irradiation, to achieve high yields, particularly with electron-poor anilines. nih.gov
Hydrazines: Hydrazine (B178648) and its derivatives are potent nucleophiles that react efficiently to form 4-hydrazinoquinazolines. researchgate.netmdpi.com These products serve as valuable intermediates for further heterocyclization reactions.
The general reaction proceeds as shown below:

Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles
| Nitrogen Nucleophile | Typical Conditions | Product Class |
|---|---|---|
| Primary Aliphatic Amine (e.g., Propylamine) | Ethanol (B145695), Reflux, 2-6 h | 4-(Propylamino)-6-(methylsulfanyl)quinazoline |
| Secondary Aliphatic Amine (e.g., Piperidine) | Isopropanol or THF, RT to 80°C, 4-12 h | 4-(Piperidin-1-yl)-6-(methylsulfanyl)quinazoline |
| Aniline | THF/H₂O or Dioxane, Base (e.g., DIPEA), 80-120°C, 2-24 h | 4-Anilino-6-(methylsulfanyl)quinazoline |
| Hydrazine Hydrate (B1144303) | Ethanol, Reflux, 4 h | 4-Hydrazino-6-(methylsulfanyl)quinazoline |
In addition to nitrogen nucleophiles, the C-4 position of this compound is reactive towards oxygen and sulfur nucleophiles.
Sulfur Nucleophiles: Thiolates, generated from thiols such as thiophenol or aliphatic thiols, are excellent "soft" nucleophiles that readily displace the C-4 chlorine to yield 4-(arylthio)- or 4-(alkylthio)quinazoline derivatives. mdpi.comresearchgate.net These reactions are typically high-yielding and proceed under mild conditions.
Oxygen Nucleophiles: Alkoxides and phenoxides can also serve as competent nucleophiles in this SNAr reaction, leading to the formation of 4-alkoxy- or 4-aryloxyquinazolines. These reactions often require anhydrous conditions to prevent the formation of the corresponding quinazolin-4-one via hydrolysis.
Table 2: Representative SNAr Reactions with O/S Nucleophiles
| Nucleophile | Typical Conditions | Product Class |
|---|---|---|
| Sodium Methoxide | Methanol, Reflux, 4-8 h | 4-Methoxy-6-(methylsulfanyl)quinazoline |
| Sodium Ethanethiolate | Ethanol or DMF, RT, 1-3 h | 4-(Ethylthio)-6-(methylsulfanyl)quinazoline |
| Sodium Phenoxide | DMF, 80-100°C, 6-12 h | 4-Phenoxy-6-(methylsulfanyl)quinazoline |
The nucleophilic aromatic substitution at the C-4 position of the quinazoline ring is generally accepted to proceed via a two-step addition-elimination mechanism. nih.gov
Step 1 (Addition): The nucleophile attacks the electrophilic C-4 carbon, leading to the formation of a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. This step involves the disruption of the aromaticity of the benzene (B151609) portion of the heterocycle. The negative charge is resonance-stabilized by the electron-withdrawing quinazoline ring system.
Step 2 (Elimination): The aromatic system is restored through the expulsion of the chloride leaving group from the Meisenheimer intermediate.
The rate of the reaction can be dependent on either the formation of the intermediate (nucleophilic attack) or its decomposition (loss of the leaving group). researchgate.net Kinetic studies, such as the analysis of Brønsted-type plots (relating reaction rate to the pKa of the nucleophile), can elucidate which step is rate-determining. researchgate.net A linear Brønsted plot often suggests a consistent mechanism, whereas a downward curve can indicate a change in the rate-determining step from nucleophilic attack to leaving group expulsion as the nucleophilicity of the attacking species increases significantly. nih.gov
Transformations Involving the Methylsulfanyl Group
The methylsulfanyl (-SCH₃) group at the C-6 position provides a second handle for synthetic modification, primarily through oxidation or, under specific conditions, direct displacement.
The sulfur atom of the methylsulfanyl group is readily oxidized to form the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives. researchgate.net This transformation dramatically alters the electronic properties of the substituent, converting the electron-donating methylsulfanyl group into the strongly electron-withdrawing sulfoxide (B87167) and even more potent sulfone groups. rsc.org
Oxidation to Sulfoxide: Selective oxidation to the sulfoxide, 4-chloro-6-(methylsulfinyl)quinazoline, can be achieved using one equivalent of a mild oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. acsgcipr.org
Oxidation to Sulfone: Using an excess of the oxidizing agent or more forcing conditions leads to the full oxidation to the sulfone, 4-chloro-6-(methylsulfonyl)quinazoline. rsc.orgorganic-chemistry.org
These oxidized derivatives are valuable intermediates, as the methylsulfonyl group is an excellent leaving group in subsequent nucleophilic substitution reactions. byu.edu
Table 3: Oxidation of the Methylsulfanyl Group
| Target Product | Reagent | Typical Conditions |
|---|---|---|
| 4-Chloro-6-(methylsulfinyl)quinazoline | m-CPBA (1.1 eq.) | DCM, 0°C to RT |
| 4-Chloro-6-(methylsulfonyl)quinazoline | m-CPBA (>2.2 eq.) or H₂O₂ | DCM or Acetic Acid, RT to Reflux |
While the methylsulfanyl group is not a premier leaving group, its displacement is possible under certain conditions. More significantly, its oxidized form, the methylsulfonyl group, is an excellent leaving group and is readily displaced by nucleophiles.
Displacement of Methylsulfanyl (-SCH₃): Direct displacement of the methylsulfanyl group is challenging but has been observed in related heterocyclic systems, particularly with highly potent nucleophiles like hydrazine. arkat-usa.org
Displacement of Methylsulfonyl (-SO₂CH₃): Upon oxidation, the C-6 position becomes highly activated towards a second SNAr reaction. The methylsulfonyl group can be displaced by various nucleophiles, including amines and thiols. byu.edu This allows for a sequential functionalization strategy: first, a nucleophile is introduced at C-4, followed by oxidation of the C-6 methylsulfanyl group, and finally, a second, different nucleophile is introduced at C-6. This stepwise approach enables the synthesis of complex, differentially substituted quinazolines.

Role of Leaving Group Abilities in Reactivity
The reactivity of this compound is significantly influenced by the nature of its leaving groups, particularly the chlorine atom at the C-4 position. This position is part of the pyrimidine ring and is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, which polarizes the C4-Cl bond and stabilizes the negatively charged intermediate formed during the substitution process. nih.govwikipedia.org
The mechanism for SNAr reactions on 4-chloroquinazoline typically involves a two-step addition-elimination process. In the first step, a nucleophile attacks the electrophilic C-4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The subsequent elimination of the chloride ion, a competent leaving group, restores the aromaticity of the heterocyclic system and yields the substituted product. nih.gov
The efficiency of this substitution is demonstrated by the facile displacement of the C-4 chlorine by a wide array of nucleophiles, including primary and secondary amines, under relatively mild conditions. nih.gov For instance, reactions with electron-rich amines can proceed to completion in short timeframes at room temperature. nih.govresearchgate.net In contrast, halogens on the benzene portion of the molecule are significantly less reactive towards nucleophilic displacement, underscoring the critical activating role of the pyrimidine nitrogen atoms on the C-4 position. The leaving group order in SNAr reactions on activated aryl substrates is typically F > Cl ≈ Br > I. researchgate.net
Electrophilic Aromatic Substitution on the Benzene Ring (e.g., at C-6)
Electrophilic aromatic substitution (EAS) on the quinazoline core is generally challenging due to the electron-deficient nature of the heterocyclic system, which deactivates the entire molecule towards electrophilic attack. wikipedia.org The pyrimidine ring is particularly resistant to electrophiles. wikipedia.org Consequently, the benzene ring is the more susceptible portion for this type of reaction, though it remains significantly less reactive than benzene itself. nih.govwikipedia.org
For the parent quinazoline molecule, nitration is the most well-documented electrophilic substitution reaction. nih.gov The established order of reactivity for the benzenoid positions is 8 > 6 > 5 > 7. nih.govwikipedia.org This inherent regioselectivity is dictated by the electronic effects of the fused pyrimidine ring.
In the case of this compound, any potential electrophilic attack would be directed by a combination of the inherent quinazoline reactivity and the influence of the existing substituents. The methylsulfanyl (-SMe) group at C-6 is an ortho-, para-directing and activating group. However, given the strong deactivating nature of the quinazoline nucleus, its activating effect is likely diminished. The -SMe group would direct incoming electrophiles to the C-5 and C-7 positions. This would create a competitive scenario with the intrinsic reactivity order of the quinazoline ring, where C-5 and C-7 are already potential, albeit less favored, sites for substitution. Reactions would likely require harsh conditions, such as the use of fuming nitric acid in concentrated sulfuric acid for nitration. nih.gov
Cross-Coupling Reactions at Halogenated Positions (C-4, C-6, C-8)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated quinazolines, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The C-4 chloro position of this compound is particularly amenable to such transformations due to its high electrophilicity.
The reactivity order for cross-coupling reactions on polyhalogenated quinazolines generally shows a high preference for the C-4 position over halogens at C-2, C-6, C-7, or C-8. This selectivity is attributed to the α-nitrogen effect, which makes the C-4 position exceptionally reactive towards the oxidative addition step in the catalytic cycle. A variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Negishi, and Buchwald-Hartwig aminations, have been successfully applied to 4-chloroquinazolines.
While the title compound is halogenated at C-4, studies on di- or tri-halogenated quinazolines provide insight into the relative reactivity of different positions. For instance, in 6-bromo-2,4-dichloroquinazoline, coupling can be selectively achieved at the C-4 position. In some cases, the C-4 position's high reactivity can be problematic, leading to undesired side reactions like hydrolysis. To circumvent this, a common strategy involves temporarily deactivating the C-4 position by substituting the chlorine with a thioether group. Following a cross-coupling reaction at a different site (e.g., C-2), the thioether can be removed or further functionalized.
The table below summarizes representative cross-coupling reactions performed on various halogenated quinazoline scaffolds, illustrating the versatility of these methods.
| Reaction Type | Quinazoline Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Ref. |
| Suzuki-Miyaura | 6-Bromo-4-chloro-2-phenylquinazoline | Arylboronic acids | Pd(OAc)₂, K₂CO₃, Dioxane/H₂O | 6-Aryl-4-chloro-2-phenylquinazoline | nih.gov |
| Suzuki-Miyaura | 4-Chloro-6-iodo-2-(4-methoxyphenyl)quinazoline | 3-Chloro-4-fluorophenylboronic acid | PdCl₂(PPh₃)₂, XPhos, K₂CO₃ | 6-Aryl-4-ethoxy-2-arylquinazoline | mdpi.com |
| Sonogashira | 4-Chloro-6,7-dimethoxyquinazoline | Terminal alkynes | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI, NEt₃, DMF | 4-Alkynyl-6,7-dimethoxyquinazoline | rsc.orgorganic-chemistry.org |
| Negishi | 2-Chloro-6,7-dimethoxyquinazoline | CH₃ZnCl | Pd(PPh₃)₄, Dioxane | 2-Methyl-6,7-dimethoxyquinazoline | nih.gov |
| Kumada | 4-Chloro-2-phenylquinazoline | Phenylmagnesium chloride | MnCl₂, THF | 2,4-Diphenylquinazoline | nih.gov |
| Buchwald-Hartwig | 4-Chloroquinazolines | Anilines, N-methylanilines | Microwave, THF/H₂O | 4-Anilinoquinazolines | nih.gov |
Ring-Opening and Ring-Closing Reactions of the Quinazoline Core
While the quinazoline ring is aromatic and generally stable, it can undergo ring-opening or ring-transformation reactions under specific, often forcing, conditions. These reactions typically involve the cleavage of the pyrimidine portion of the scaffold.
For example, hydrolysis of the parent quinazoline in warm acidic or alkaline solutions can lead to the cleavage of the pyrimidine ring, yielding 2-aminobenzaldehyde (B1207257) (or its self-condensation products), formic acid, and ammonia. wikipedia.org
More complex and synthetically useful transformations have been observed. A notable example is the reaction of 4-chloroquinazolines with hydrazine hydrate at high temperatures (150 °C) in a sealed tube. organic-chemistry.org This reaction does not simply substitute the chlorine but results in a comprehensive ring transformation. The quinazoline ring opens and recyclizes to form 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. organic-chemistry.org This demonstrates that under nucleophilic attack by aggressive reagents like hydrazine, the entire pyrimidine ring can be rebuilt into a new heterocyclic system.
Furthermore, some synthetic routes to quinazolinones involve the ring-opening and recyclization of other heterocyclic precursors. For instance, an n-Bu₄NI-catalyzed reaction of 3-methylindoles with primary amines proceeds through a cascade of oxygenation, nitrogenation, indole (B1671886) ring-opening, and subsequent recyclization to form quinazolinones. frontiersin.org Tandem reactions involving nucleophilic addition to 2-(quinazolinone-3(4H)-yl)benzonitriles followed by intramolecular cyclization and ring-opening have also been reported to yield complex quinazoline derivatives.
Elucidation of Reaction Mechanisms Through Experimental and Computational Approaches
The mechanisms of the reactions involving this compound and its analogues are investigated through a combination of experimental and computational methods. This dual approach provides a comprehensive understanding of reaction pathways, intermediates, and transition states.
Experimental Approaches:
Kinetic Studies: Reaction rates are measured to understand the influence of reactant concentrations, temperature, and catalysts. For example, in SNAr reactions, kinetic data can help confirm the two-step addition-elimination mechanism. nih.gov Kinetic Isotope Effect (KIE) studies are also employed to identify the rate-limiting step in a reaction sequence, such as determining if C-H bond cleavage is the slow step in certain oxidative cyclizations.
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structure elucidation and confirming the regioselectivity of reactions. For instance, 2D-NMR experiments (like NOESY) can be used to unambiguously determine whether a substitution has occurred at the C-2 or C-4 position of a quinazoline ring by observing through-space correlations between protons.
Intermediate Trapping: In some cases, reactive intermediates can be trapped and characterized to provide direct evidence for a proposed mechanism.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways and predict their feasibility. These calculations can determine the geometries and energies of reactants, intermediates (like the Meisenheimer complex), and transition states.
Bond Dissociation Energy (BDE) Calculations: Computational methods can calculate the BDE for C-halogen bonds, helping to explain the regioselectivity observed in cross-coupling reactions on polyhalogenated substrates. rsc.org
Molecular Orbital Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the electronic properties and reactivity of the molecule, helping to identify the most likely sites for nucleophilic or electrophilic attack. mdpi.com
Together, these experimental and computational tools allow chemists to build detailed mechanistic pictures, rationalize observed product distributions, and design more efficient and selective synthetic routes.
Computational Chemistry and Theoretical Studies on 4 Chloro 6 Methylsulfanyl Quinazoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT offers a balance between accuracy and computational cost, making it ideal for analyzing molecules of pharmaceutical interest. For quinazoline (B50416) derivatives, DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), have been successfully applied to predict a variety of molecular properties. researchgate.netdergipark.org.trresearchgate.net
DFT calculations are instrumental in determining the optimized ground-state geometry of 4-chloro-6-(methylsulfanyl)quinazoline. These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov The quinazoline core is largely planar, and the calculations can reveal minor deviations from planarity caused by the substituents. The chlorine atom at the C4 position and the methylsulfanyl group at the C6 position influence the electronic distribution and geometry of the fused ring system.
The stability of the molecule is confirmed through vibrational frequency analysis, where the absence of imaginary frequencies indicates that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP Note: This data is illustrative, based on typical values for similar structures, as specific experimental data for this compound is not readily available in the cited literature.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C4-Cl | 1.75 | C2-N1-C9 | 116.5 |
| C6-S | 1.78 | N1-C2-N3 | 125.0 |
| S-CH3 | 1.82 | C2-N3-C4 | 115.8 |
| N1-C2 | 1.32 | N3-C4-C10 | 122.5 |
| C2-N3 | 1.38 | N3-C4-Cl | 116.0 |
| N3-C4 | 1.31 | C5-C6-S | 120.5 |
| C5-C6 | 1.41 | C7-C6-S | 119.0 |
| C9-N1 | 1.38 | C6-S-CH3 | 103.0 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the nucleophilic character of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic character. youtube.comacs.org The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. sciensage.info
For quinazoline derivatives, the HOMO is often distributed over the benzene (B151609) ring and the heteroatoms, while the LUMO is typically localized over the pyrimidine (B1678525) ring. nih.gov In this compound, the electron-donating methylsulfanyl group is expected to raise the HOMO energy, while the electron-withdrawing chlorine atom and the quinazoline nitrogen atoms lower the LUMO energy. DFT calculations for similar 2,4-disubstituted quinazolines have shown that the C4 position has a higher LUMO coefficient, making it the primary site for nucleophilic attack. nih.gov This is a key factor explaining the regioselectivity in substitution reactions. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Global Electrophilicity Index (ω): ω = χ² / (2η)
Table 2: Calculated FMO Energies and Reactivity Descriptors Note: Values are illustrative and based on calculations for analogous quinoxaline (B1680401) and quinazoline derivatives. sciensage.infonih.gov
| Parameter | Value (eV) |
| EHOMO | -6.58 |
| ELUMO | -1.95 |
| Energy Gap (ΔE) | 4.63 |
| Ionization Potential (I) | 6.58 |
| Electron Affinity (A) | 1.95 |
| Electronegativity (χ) | 4.265 |
| Chemical Hardness (η) | 2.315 |
| Global Electrophilicity (ω) | 3.93 |
The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution within a molecule. researchgate.netscispace.comchemrxiv.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. nih.gov
In an EPS map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons, which are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen and oxygen. nih.gov Regions of positive potential (blue) indicate an electron deficiency and are prone to nucleophilic attack. nih.gov For this compound, the most negative potential is expected around the N1 and N3 atoms of the quinazoline ring, making them sites for protonation or coordination. The area around the hydrogen atoms and the C4 carbon atom (influenced by the adjacent chlorine) would exhibit positive potential, indicating their susceptibility to nucleophiles.
DFT calculations are a reliable tool for predicting and interpreting spectroscopic data. dergipark.org.trnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical predictions, when compared with experimental data, can confirm structural assignments. For quinazoline derivatives, calculated shifts generally show good correlation with experimental values. researchgate.netresearchgate.net
IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the bands observed in experimental FT-IR spectra. dergipark.org.tr The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors. Key vibrational modes for this compound would include C-H stretching, C=N and C=C stretching of the aromatic rings, and the characteristic C-Cl and C-S stretching vibrations. dergipark.org.tr
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. dergipark.org.trsciensage.info The calculations provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f). For quinazoline systems, the observed absorptions are typically due to π → π* transitions. nih.gov
Table 3: Predicted Spectroscopic Data for this compound Note: This data is illustrative, based on typical values reported for similar substituted quinolines and quinoxalines. dergipark.org.trnih.gov
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift C4 (ppm) | ~155 |
| Chemical Shift C6 (ppm) | ~138 | |
| Chemical Shift S-CH3 (ppm) | ~15 | |
| IR | C-Cl Stretch (cm⁻¹) | ~750-700 |
| C=N Stretch (cm⁻¹) | ~1620-1580 | |
| Aromatic C=C Stretch (cm⁻¹) | ~1570-1450 | |
| UV-Vis (TD-DFT) | λmax (nm) | ~340-350 (π → π*) |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability
While this compound is a relatively rigid molecule, Molecular Dynamics (MD) simulations can provide insight into its conformational flexibility, particularly the rotation of the methyl group and its interactions with a solvent or a biological receptor. abap.co.innih.gov MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. nih.gov
Quantum Chemical Methods for Reaction Pathway Modeling
Quantum chemical methods, especially DFT, can be used to model reaction mechanisms and determine the energetics of reaction pathways. For this compound, a key reaction is the Nucleophilic Aromatic Substitution (SNAr) at the C4 position, where the chlorine atom is displaced by a nucleophile. This is a common strategy for synthesizing libraries of bioactive 4-substituted quinazolines. nih.gov
Theoretical studies can map the potential energy surface for the SNAr reaction. nih.gov This involves:
Locating Reactants and Products: Optimizing the geometries of the starting material (this compound and the nucleophile) and the final product.
Identifying Intermediates: Finding the structure of the Meisenheimer complex, a key intermediate in the two-step SNAr mechanism.
Calculating Transition States: Locating the transition state structures that connect the reactants to the intermediate and the intermediate to the product.
By calculating the energies of these stationary points, one can determine the activation energies (energy barriers) for each step of the reaction. nih.gov These calculations can confirm that substitution at the C4 position is kinetically and thermodynamically favored over substitution at other positions, thus explaining the observed regioselectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies
QSAR and QSPR studies are pivotal in modern drug discovery and materials science. These computational methods aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity (QSAR) or physical properties (QSPR). For a series of quinazoline analogs, a typical QSAR study would involve the following steps:
Data Set Preparation: A collection of quinazoline derivatives with experimentally determined biological activities (e.g., IC₅₀ values against a specific target) would be assembled.
Descriptor Calculation: A wide array of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, would be calculated for each molecule in the series.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a predictive model correlating the descriptors with the observed activity.
Model Validation: The robustness and predictive power of the developed QSAR model are rigorously assessed using various validation techniques, including internal and external validation.
While numerous QSAR studies have been published on various classes of quinazoline derivatives, such as those targeting the epidermal growth factor receptor (EGFR) or acting as anti-Mers-CoV agents, no specific QSAR models for this compound have been reported in the surveyed literature. nih.gov
In Silico Molecular Interaction Studies (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a quinazoline derivative, and its biological target at a molecular level.
Elucidation of Binding Site Characteristics and Ligand-Target Recognition
Molecular docking simulations could be employed to predict how this compound might bind to the active site of a protein. This would involve:
Preparation of the Receptor: Obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB).
Ligand Preparation: Generating a 3D conformation of this compound.
Docking Simulation: Using specialized software to explore the possible binding poses of the ligand within the receptor's binding site.
Successful docking studies on other quinazoline derivatives have provided insights into their binding modes with various enzymes and receptors.
Analysis of Key Intermolecular Interactions (e.g., hydrogen bonding, π-stacking, hydrophobic interactions)
Once a binding pose is predicted, a detailed analysis of the intermolecular interactions between the ligand and the protein can be performed. For this compound, this would involve identifying:
Hydrogen Bonds: Potential hydrogen bond donors and acceptors on the quinazoline ring, the chloro group, and the methylsulfanyl group.
π-Stacking Interactions: Interactions between the aromatic quinazoline core and aromatic amino acid residues in the binding site.
Hydrophobic Interactions: Contributions of the nonpolar parts of the molecule to the binding affinity.
Studies on related 4-anilino-6-aminoquinazoline derivatives have highlighted the importance of such interactions for their biological activity. nih.gov
Virtual Screening Approaches for Chemical Probe Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Derivatives of this compound could be used in virtual screening campaigns in two primary ways:
Ligand-Based Virtual Screening: If a set of molecules with known activity against a target is available, the structure of this compound could be used as a template to search for other molecules with similar properties.
Structure-Based Virtual Screening: If the 3D structure of the target protein is known, large chemical libraries could be docked into the binding site to identify potential new inhibitors.
While virtual screening has been successfully applied to identify novel bioactive quinazolines, specific campaigns involving this compound as a lead compound are not documented in the reviewed scientific literature.
Q & A
Q. What are the common synthetic routes for 4-chloro-6-(methylsulfanyl)quinazoline, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution at the 4-chloro position. For example, amines, alcohols, or thiols react with the quinazoline core under basic conditions (e.g., triethylamine) in solvents like dichloromethane or ethanol. Optimization focuses on temperature (reflux vs. room temperature), solvent polarity, and catalyst selection to maximize yield. Key steps include purification via recrystallization or chromatography to ensure >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and structural integrity. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like methylsulfanyl (C–S stretch at ~650 cm⁻¹). X-ray crystallography, when feasible, provides definitive structural confirmation .
Q. What safety protocols are essential when handling this compound in the laboratory?
Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Work in a fume hood to avoid inhalation. Contaminated materials must be disposed of as hazardous waste. Emergency eye wash stations and showers should be accessible. Refer to Safety Data Sheets (SDS) for specific first-aid measures .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields for nucleophilic substitutions at the 4-chloro position?
Discrepancies in yields (e.g., 90% vs. 70% under similar conditions) may arise from trace moisture, reagent purity, or subtle pH variations. Reproducibility requires rigorous control of anhydrous conditions, degassing solvents, and standardized reagent sources. Kinetic studies (e.g., monitoring by TLC or HPLC) can identify rate-limiting steps and optimize reaction times .
Q. What computational methods predict the electronic effects of the methylsulfanyl group on quinazoline reactivity?
Density Functional Theory (DFT) calculations analyze electron distribution, HOMO-LUMO gaps, and charge density at reactive sites. For example, the methylsulfanyl group’s electron-donating properties enhance nucleophilic aromatic substitution at the 4-position. Molecular docking studies further predict interactions with biological targets (e.g., enzyme active sites) .
Q. How does the methylsulfanyl group influence the pharmacological profile of quinazoline derivatives?
The methylsulfanyl moiety increases lipophilicity, improving membrane permeability. It also stabilizes interactions with hydrophobic enzyme pockets. Structure-Activity Relationship (SAR) studies show that substituting this group with bulkier thioethers can modulate selectivity for kinase inhibitors or antimicrobial targets .
Q. What strategies mitigate side reactions during functionalization of the quinazoline core?
Competing reactions (e.g., hydrolysis of the methylsulfanyl group) are minimized by using aprotic solvents and avoiding strong acids/bases. Protecting groups (e.g., acetyl for amines) can shield reactive sites during multi-step syntheses. Reaction monitoring via in-situ IR or NMR ensures intermediate stability .
Methodological Recommendations
- Data Contradiction Analysis : Compare reaction conditions across studies (e.g., solvent polarity, temperature) using multivariate analysis. Validate findings with control experiments .
- Biological Assay Design : Prioritize in vitro models (e.g., enzyme inhibition assays) before advancing to cell-based studies. Use LC-MS to quantify metabolite stability in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
